Allysine

説明

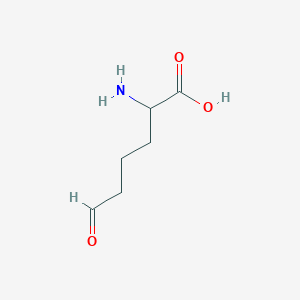

Allysine is an alpha-amino acid consisting of lysine having an oxo group in place of the side-chain amino group. It is a tautomer of an this compound zwitterion.

2-Azaniumyl-6-oxohexanoate is a natural product found in Caenorhabditis elegans with data available.

生物活性

Allysine is an aldehyde derivative of lysine, playing a crucial role in the formation of crosslinks in collagen and elastin, which are essential for maintaining the structural integrity of connective tissues. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and implications in various physiological and pathological contexts.

This compound is formed through the oxidative deamination of lysine residues, a reaction catalyzed by lysyl oxidase (LOX) enzymes. This process not only generates this compound but also hydroxythis compound from hydroxylysine residues. The resulting this compound can react with the ε-amino group of adjacent lysine residues to form stable crosslinks via Schiff base formation, contributing to the stability and functionality of collagen fibers .

Table 1: Comparison of this compound and Hydroxythis compound

| Property | This compound | Hydroxythis compound |

|---|---|---|

| Chemical Structure | Aldehyde form of lysine | Hydroxylated aldehyde form |

| Formation | From lysine via LOX | From hydroxylysine via LOX |

| Crosslinking Ability | High | Moderate |

| Role in Collagen | Major contributor to crosslinking | Minor contributor |

Biological Functions

- Collagen Crosslinking : this compound plays a pivotal role in stabilizing collagen fibrils through intermolecular crosslinking, which is vital for tissue strength and elasticity. The formation of pyridinoline crosslinks from this compound is particularly important in mature collagen fibers, influencing their mechanical properties .

- Fibrosis : Elevated levels of this compound have been associated with fibrotic diseases, where excessive collagen deposition occurs. Research indicates that this compound can serve as a biomarker for fibrogenesis, aiding in the diagnosis and monitoring of conditions such as liver fibrosis and pulmonary fibrosis .

- Cell Signaling : this compound's ability to form covalent bonds with proteins suggests a role in cell signaling pathways. It may influence cellular responses by modifying protein interactions or stability, although specific pathways remain to be fully elucidated.

Case Study 1: this compound as a Biomarker in Fibrosis

A study highlighted the potential of this compound as a biomarker for assessing fibrotic conditions. Elevated urinary levels of this compound were correlated with increased fibrosis severity in patients with chronic liver disease. This suggests that monitoring this compound levels could provide insights into disease progression and treatment efficacy .

Case Study 2: Genetic Encoding of this compound

Research utilizing genetically encoded this compound has demonstrated its utility in studying protein modifications. By incorporating this compound into proteins in E. coli, researchers were able to investigate the effects of lysine dimethylation on histone modifications, revealing insights into epigenetic regulation mechanisms .

Future Directions

The biological activity of this compound presents numerous avenues for future research:

- Therapeutic Applications : Investigating this compound's role in tissue engineering and regenerative medicine could lead to novel therapies for repairing damaged tissues.

- Disease Mechanisms : Understanding how this compound contributes to pathologies like fibrosis could inform targeted treatments that mitigate excessive collagen deposition.

- Biomarker Development : Further studies are needed to validate this compound as a reliable biomarker for various diseases, enhancing diagnostic capabilities.

特性

IUPAC Name |

2-amino-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXYTQPNNXGICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862802 | |

| Record name | Allysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1962-83-0 | |

| Record name | Allysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1962-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001962830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。